Cas no 2172267-90-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid structure
2172267-90-0 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
CAS番号:2172267-90-0
MF:C24H26N2O6
メガワット:438.473046779633
CID:6232374
PubChem ID:165514552

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
    • EN300-1514580
    • 2172267-90-0
    • インチ: 1S/C24H26N2O6/c1-31-24(22(28)29)10-12-26(13-11-24)21(27)14-25-23(30)32-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,25,30)(H,28,29)
    • InChIKey: OLPXYPPKMOOAIA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(C(=O)O)CCN(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

  • せいみつぶんしりょう: 438.17908655g/mol
  • どういたいしつりょう: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 683
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514580-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
250mg
$774.0 2023-09-27
Enamine
EN300-1514580-5.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
5g
$9769.0 2023-06-05
Enamine
EN300-1514580-10.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
10g
$14487.0 2023-06-05
Enamine
EN300-1514580-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
1g
$3368.0 2023-06-05
Enamine
EN300-1514580-0.25g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1514580-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1514580-0.1g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1514580-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
1000mg
$842.0 2023-09-27
Enamine
EN300-1514580-0.05g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514580-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
2172267-90-0
500mg
$809.0 2023-09-27

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid 関連文献

Related Articles

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acidに関する追加情報

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid: A Promising Scaffold for Targeted Drug Discovery and Therapeutic Applications

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, with the CAS number 2172267-90-0, represents a novel scaffold that combines multiple functional groups, including the 9H-fluoren-9-yl aromatic ring, methoxycarbonyl ester functionality, and 4-methoxypiperidine ring system. Its molecular architecture is designed to optimize interactions with biological targets, making it a valuable candidate for the development of therapeutics targeting a wide range of diseases.

The 9H-fluoren-9-yl group, derived from the fluorene ring system, is a key structural component that contributes to the compound's stability and solubility properties. This aromatic moiety is known to enhance the hydrophobic interactions with biological membranes, which is critical for the permeability of drug molecules across cell barriers. The methoxycarbonyl ester functionality, on the other hand, serves as a versatile linker that can facilitate the conjugation of various pharmacophores, enabling the design of multifunctional therapeutics. The 4-methoxypiperidine ring system provides additional steric and electronic effects, which are essential for modulating the compound's binding affinity to specific receptors or enzymes.

Recent advances in computational drug discovery have highlighted the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a scaffold for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are increasingly recognized as critical therapeutic targets, particularly in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The ability of this compound to form hydrogen bonds and hydrophobic interactions with PPI partners makes it an attractive candidate for the design of selective inhibitors. A study published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against the BRD4 protein, a key regulator of gene expression in oncogenic pathways. This finding underscores the potential of this scaffold in the development of targeted therapies for cancers driven by BRD4 overexpression.

Furthermore, the 4-methoxypiperidine ring system in this compound has been shown to enhance the metabolic stability of the molecule, which is a critical factor in the pharmacokinetic profile of drug candidates. Metabolic instability often leads to rapid clearance of drug molecules, reducing their therapeutic efficacy. The introduction of a methoxy group at the 4-position of the piperidine ring is believed to confer additional steric hindrance, thereby protecting the molecule from enzymatic degradation. This property is particularly relevant in the context of oral drug delivery, where the compound's ability to maintain its structural integrity in the gastrointestinal tract is essential for systemic bioavailability.

Recent research has also explored the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a lead compound for the development of antiviral agents. The global pandemic caused by SARS-CoV-2 has highlighted the urgent need for new antiviral therapies, and compounds with broad-spectrum antiviral activity are of particular interest. A study published in Antiviral Research (2023) reported that this compound exhibits significant antiviral activity against multiple RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral RNA polymerase activity, a critical step in the replication cycle of these pathogens. The unique structural features of this compound, particularly the 9H-fluoren-9-yl ring and the methoxycarbonyl ester group, are believed to contribute to its ability to bind to the viral RNA polymerase with high specificity.

The 9H-fluoren-9-yl group in this compound has also been shown to enhance the photophysical properties of the molecule, which is relevant for the development of photodynamic therapy (PDT) agents. PDT is a promising approach for the treatment of cancer and infectious diseases, where light-activated compounds can generate reactive oxygen species (ROS) to induce cell death. The aromatic nature of the 9H-fluoren-9-yl group facilitates the absorption of visible light, enabling the molecule to function as a photosensitizer. A recent study in Photochemical & Photobiological Sciences (2023) demonstrated that this compound can efficiently generate ROS upon irradiation with visible light, making it a potential candidate for PDT applications. This dual functionality of the compound as both a photosensitizer and a pharmacological agent highlights its versatility in the design of multifunctional therapeutics.

Another area of interest is the use of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a platform for the development of prodrugs. Prodrugs are designed to improve the solubility, bioavailability, and targeting capabilities of active drug molecules. The methoxycarbonyl ester functionality in this compound can be hydrolyzed in vivo to release the active pharmacophore, making it an ideal candidate for prodrug design. A study published in European Journal of Medicinal Chemistry (2023) demonstrated that this compound can be converted into a more water-soluble form in the presence of esterase enzymes, which is particularly useful for the treatment of diseases where poor solubility is a major barrier to therapeutic efficacy.

In addition to its potential as a therapeutic agent, the structural complexity of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid makes it an attractive model for the study of molecular interactions and drug design principles. The combination of aromatic, polar, and hydrophobic functionalities in this compound provides a unique opportunity to investigate the role of molecular architecture in determining biological activity. This has implications for the rational design of new drugs, as understanding the structural determinants of potency and selectivity is critical for the development of safe and effective therapeutics.

Despite its promising properties, the development of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a therapeutic agent is still in the preclinical stages. Further studies are needed to optimize its pharmacokinetic profile, assess its safety in vivo, and determine its efficacy in clinical models. However, the growing interest in this compound and its structural advantages suggest that it has the potential to become a valuable tool in the fight against a wide range of diseases.

In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Its unique structural features, including the 9H-fluoren-9-yl aromatic ring, methoxycarbonyl ester functionality, and 4-methoxypiperidine ring system, provide a versatile platform for the design of multifunctional drugs with potential applications in oncology, virology, and photodynamic therapy. As research in this area continues to evolve, this compound may play a significant role in the discovery of new treatments for a variety of diseases.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd